molecular formula C12H12O2 B3510682 5,5-Dimethyl-4-phenylfuran-2(5H)-one CAS No. 15958-02-8

5,5-Dimethyl-4-phenylfuran-2(5H)-one

Cat. No.: B3510682
CAS No.: 15958-02-8
M. Wt: 188.22 g/mol
InChI Key: XLKJCJZGQVIICV-UHFFFAOYSA-N
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Description

5,5-Dimethyl-4-phenylfuran-2(5H)-one is a substituted furanone derivative characterized by a phenyl group at position 4 and two methyl groups at position 5 of the furan ring.

Properties

IUPAC Name

5,5-dimethyl-4-phenylfuran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O2/c1-12(2)10(8-11(13)14-12)9-6-4-3-5-7-9/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLKJCJZGQVIICV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=CC(=O)O1)C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40508196
Record name 5,5-Dimethyl-4-phenylfuran-2(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40508196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15958-02-8
Record name 5,5-Dimethyl-4-phenylfuran-2(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40508196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-4-phenylfuran-2(5H)-one can be achieved through various organic synthesis methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For example, starting from a phenyl-substituted acetoacetic ester, cyclization can be induced by heating with an acid catalyst.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-4-phenylfuran-2(5H)-one can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the furan ring into tetrahydrofuran derivatives.

    Substitution: Electrophilic substitution reactions can introduce new functional groups onto the phenyl ring or the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield furanones, while reduction could produce tetrahydrofuran derivatives.

Scientific Research Applications

    Chemistry: As an intermediate in organic synthesis, it can be used to construct more complex molecules.

    Biology: Its derivatives might exhibit biological activity, making it a candidate for drug development.

    Medicine: Potential therapeutic applications could be explored based on its chemical structure.

    Industry: It could be used in the manufacture of fine chemicals, fragrances, or pharmaceuticals.

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-4-phenylfuran-2(5H)-one would depend on its specific interactions with molecular targets. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking its activity. The pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences and similarities between 5,5-Dimethyl-4-phenylfuran-2(5H)-one and related furanone derivatives:

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Properties/Applications
This compound 4-Ph, 5,5-diMe 188.22 Intermediate in drug synthesis; aromatic interactions
4-Chloro-5,5-dimethylfuran-2(5H)-one 4-Cl, 5,5-diMe 148.58 Electrophilic reactivity; precursor for nucleophilic substitutions
4-Methoxy-3,5-diphenylfuran-2(5H)-one 3-Ph, 4-OMe, 5-Ph 266.29 Enhanced hydrophobicity; research applications
4-Ethoxy-5,5-dimethylfuran-2(5H)-one 4-OEt, 5,5-diMe 156.18 Thermal decomposition studies; solvent stability
3,5-Diphenylfuran-2(5H)-one 3-Ph, 5-Ph 236.27 Distinct carbonyl reactivity; ligand in catalysis
4-Hydroxy-5,5-dimethylfuran-2(5H)-one 4-OH, 5,5-diMe 128.13 Antioxidant potential; ascorbic acid analog

Research Findings and Case Studies

Thermal Stability

  • 4-Ethoxy-5,5-dimethylfuran-2(5H)-one decomposes at 200°C in air to form ethylene and ketones, whereas 3-hydroxy derivatives release CO₂ and acetaldehyde under similar conditions .
  • The phenyl group in this compound stabilizes the furan ring, delaying thermal degradation compared to non-aromatic analogs .

Pharmacological Insights

  • A metabolite of DFB ([3-[(3,4-difluorobenzyl)oxy]-5,5-dimethyl-4-[4-(methylsulfonyl)phenyl]furan-2(5H)-one]) undergoes sulfonation and glucuronidation, highlighting the role of 5,5-dimethyl substitution in modulating metabolic pathways .

Data Tables

Table 1: Structural Comparison of Furanone Derivatives

Compound Position 3 Position 4 Position 5
This compound H Ph 5,5-diMe
4-Methoxy-3,5-diphenylfuran-2(5H)-one Ph OMe Ph
3,5-Diphenylfuran-2(5H)-one Ph H Ph

Biological Activity

5,5-Dimethyl-4-phenylfuran-2(5H)-one, also known as EVT-3647568, is a synthetic organic compound belonging to the furanone class. Its unique structure, characterized by a furan ring substituted with a phenyl group and two methyl groups, has attracted attention for its potential biological activities, including antifungal and anti-inflammatory properties.

  • Molecular Formula: C12H12O2
  • Molecular Weight: 188.22 g/mol
  • IUPAC Name: 5,5-dimethyl-4-phenylfuran-2-one
  • CAS Number: 15958-02-8

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Although specific mechanisms are still under investigation, preliminary studies suggest that it may inhibit certain enzymes involved in inflammatory processes and exhibit antifungal effects by disrupting cellular structures in target organisms .

Antifungal Activity

Recent research has highlighted the antifungal potential of this compound against various fungal strains. A study evaluated its efficacy against Sclerotinia sclerotiorum, demonstrating significant inhibitory effects. The effective concentration (EC50) values for modified derivatives of this compound were reported as follows:

CompoundEC50 (mg/L)
Original Compound10.62
Modified Compound I (V-6)1.51
Modified Compound II (VI-7)1.81

These results indicate that modifications to the compound can enhance its antifungal potency significantly .

Anti-inflammatory Activity

In addition to its antifungal properties, this compound has been explored for its anti-inflammatory effects. It has been identified as a potential selective COX-2 inhibitor, which could provide therapeutic benefits in treating inflammatory diseases. The compound's ability to inhibit cyclooxygenase enzymes suggests it may reduce the production of pro-inflammatory mediators .

Case Studies and Research Findings

  • Antifungal Efficacy Study :
    • A series of derivatives were synthesized and tested for their antifungal activities. The study found that increasing steric hindrance at the ortho-position of the phenyl ring improved antifungal activity against Sclerotinia sclerotiorum. The structural modifications led to compounds with EC50 values significantly lower than that of the original compound .
  • Inflammation Model :
    • In vitro assays demonstrated that this compound effectively inhibited COX-2 activity in cultured cells, suggesting its potential use in managing conditions characterized by excessive inflammation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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